molecular formula C14H16N2O2 B2377826 N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide CAS No. 1444296-86-9

N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide

Cat. No. B2377826
CAS RN: 1444296-86-9
M. Wt: 244.294
InChI Key: XEOFPFGRTYTNGH-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide, also known as CTDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Halonium-initiated C-O Bond Formation

Highly efficient C-O bond formation has been developed via carboxylic acid-catalyzed reaction of 1-acetylcyclopropanecarboxamides, providing novel access to biologically important 5-amino-3(2H)-furanones. This method demonstrates the potential for creating complex molecules through innovative bond formation strategies (Wei et al., 2012).

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer specific for CSF1R, highlights its application in imaging of reactive microglia and their contribution to neuroinflammation in vivo. This compound is valuable for the study of neuropsychiatric disorders and the development of therapeutics for neuroinflammation, showcasing its potential in biomedical imaging and diagnostics (Horti et al., 2019).

Rh(III)-Catalyzed C-H Activation

An unprecedented Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones is reported. This process opens up new avenues for creating biologically interesting heterocycles through selective synthesis (Cui et al., 2013).

Structural and Antibacterial Studies

Carboxamides and their Cu(II), Zn(II) complexes have been studied for their structural, physicochemical characteristics, and antibacterial activities against E. coli. This research underscores the importance of molecular design in developing new antibacterial agents (Aktan et al., 2017).

Catalytic Regioselectivity in Synthesis

Explorations into catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones have led to the efficient synthesis of fully substituted furans, highlighting the versatility of these reactions in organic synthesis (Liu et al., 2016).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16(14(9-15)5-3-6-14)13(17)11-8-10(11)12-4-2-7-18-12/h2,4,7,10-11H,3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOFPFGRTYTNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC=CO2)C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide

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